molecular formula C18H16N4OS B11288452 3-[(4-Methylphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Methylphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11288452
M. Wt: 336.4 g/mol
InChI Key: IIPHGZHYIHFQDY-UHFFFAOYSA-N
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Description

3-[(4-Methylphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields such as medicinal chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired triazolothiadiazole ring system.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions often require catalysts or specific conditions such as elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-[(4-Methylphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: It is used in research related to enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby exerting its pharmacological effects. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine

Uniqueness

3-[(4-Methylphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the combination of triazole and thiadiazole rings

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

3-[(4-methylphenoxy)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-12-3-7-14(8-4-12)17-21-22-16(19-20-18(22)24-17)11-23-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3

InChI Key

IIPHGZHYIHFQDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)C

Origin of Product

United States

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